molecular formula C16H10N2O7 B11711962 Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate

Cat. No.: B11711962
M. Wt: 342.26 g/mol
InChI Key: MBPCXRJBGYAGAH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a nitro-substituted isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by nitration to introduce the nitro group. The isoindoline moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine, followed by oxidation to form the nitro-substituted isoindoline .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides in the presence of a base can be used.

    Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Production of 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-iodobenzoate: Similar structure but with an iodine substituent instead of a nitro group.

    Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine moiety instead of an isoindoline.

Uniqueness

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate is unique due to the presence of both a nitro-substituted isoindoline and a benzoate ester in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H10N2O7

Molecular Weight

342.26 g/mol

IUPAC Name

methyl 2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H10N2O7/c1-25-16(22)9-6-5-8(7-12(9)19)17-14(20)10-3-2-4-11(18(23)24)13(10)15(17)21/h2-7,19H,1H3

InChI Key

MBPCXRJBGYAGAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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